molecular formula C10H10F2O3 B7900082 Ethyl 2-(2,6-difluoro-phenoxy)acetate

Ethyl 2-(2,6-difluoro-phenoxy)acetate

Cat. No.: B7900082
M. Wt: 216.18 g/mol
InChI Key: YJTHKTRGGJZSGS-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-difluoro-phenoxy)acetate is an organic compound characterized by the presence of a phenoxy group substituted with two fluorine atoms at the 2 and 6 positions, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,6-difluoro-phenoxy)acetate can be synthesized through a multi-step process involving the reaction of 2,6-difluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

    Step 1: 2,6-Difluorophenol is reacted with ethyl bromoacetate in the presence of potassium carbonate.

    Step 2: The reaction mixture is heated to facilitate the formation of the ester linkage.

    Step 3: The product is purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize by-products and improve the overall purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-difluoro-phenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.

    Oxidation: The phenoxy group can be oxidized under specific conditions to yield quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Various substituted phenoxyacetates.

    Oxidation: Quinone derivatives.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of ethyl 2-(2,6-difluoro-phenoxy)acetate can exhibit significant anticancer properties. For instance, research published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain substituted phenoxyacetic acids derived from this compound showed promising activity against various cancer cell lines by inhibiting key enzymes involved in tumor growth .

Heterocyclic Compound Synthesis

This compound serves as a precursor for synthesizing biologically active heterocycles. In one study, it was utilized to create derivatives that displayed enhanced pharmacological profiles, including antitumor and anti-inflammatory activities . The compound's ability to introduce difluoromethyl substituents into heterocycles allows for the design of novel therapeutic agents.

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored for developing fluorinated polymers with improved thermal stability and chemical resistance. These materials are particularly valuable in coatings and electronic applications due to their enhanced properties compared to traditional polymers .

Agricultural Chemicals

Research has also highlighted the potential use of this compound in the formulation of agrochemicals. Its unique structure may contribute to the development of more effective herbicides or pesticides by improving the bioavailability and efficacy against target pests while minimizing environmental impact .

Case Studies

StudyApplicationFindings
Anticancer ActivityDerivatives showed IC50 values indicating potent inhibition against cancer cell lines.
Heterocyclic SynthesisSuccessful synthesis of novel heterocycles with significant biological activity.
Material ScienceDevelopment of fluorinated polymers with superior performance metrics compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-difluoro-phenoxy)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Ethyl 2-(2,6-difluoro-phenoxy)acetate can be compared with other phenoxyacetate derivatives, such as:

    Ethyl 2-(4-chloro-phenoxy)acetate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 2-(2,4-difluoro-phenoxy)acetate: Fluorine atoms at different positions on the phenoxy ring.

    Ethyl 2-(2,6-dichloro-phenoxy)acetate: Chlorine atoms instead of fluorine at the 2 and 6 positions.

The unique positioning of fluorine atoms in this compound can influence its reactivity and interactions, making it distinct from its analogs.

Biological Activity

Ethyl 2-(2,6-difluoro-phenoxy)acetate is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorophenoxy group, which contributes to its unique biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Studies

Table 1 summarizes the MIC values for this compound against several Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Enterococcus faecalis8
Escherichia coli16
Pseudomonas aeruginosa32
Klebsiella pneumoniae32

These results indicate significant antibacterial potential, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. The phenoxy group likely facilitates binding to specific bacterial enzymes or receptors, inhibiting their function and leading to cell death.

Case Studies

  • Antibacterial Efficacy Against MRSA : A study demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 8 μg/mL. This suggests its potential as a therapeutic agent in treating resistant bacterial infections .
  • Biofilm Inhibition : The compound was also shown to significantly inhibit biofilm formation in various bacterial strains at concentrations below its MIC. This property is crucial as biofilms contribute to chronic infections and resistance to antibiotics .

Cytotoxicity Studies

While evaluating the therapeutic potential of this compound, cytotoxicity against human cell lines was assessed. The compound displayed selective cytotoxicity with IC50 values indicating low toxicity at effective antibacterial concentrations.

Cytotoxicity Results

Table 2 presents the IC50 values for selected human cell lines:

Cell LineIC50 (μg/mL)
MCF-7 (breast cancer)20
Huh7 (liver cancer)25

These findings suggest that while the compound is effective against bacterial pathogens, it exhibits a relatively safe profile for human cells at therapeutic doses .

Properties

IUPAC Name

ethyl 2-(2,6-difluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-14-9(13)6-15-10-7(11)4-3-5-8(10)12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTHKTRGGJZSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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